molecular formula C15H14N4O B033970 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine CAS No. 108610-78-2

3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine

Cat. No. B033970
M. Wt: 266.3 g/mol
InChI Key: WNXSIPLQLUDQDP-UHFFFAOYSA-N
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Patent
US05204464

Procedure details

5.3 kg 3-cyano-2-morpholino-5-(pyrid-4-yl)-pyridine hydrochloride monohydrate is suspended in 40 l water and the suspension is heated to 50° C. 0.5 kg activated charcoal is added and filtered off with suction after 15 minutes of stirring and washed with water. The filtrate is cooled to 30° C. While stirring, about 2.7 l concentrated sodium hydroxide solution is allowed to run in over a period of one hour at this temperature until pH 8-9. The crystalline material is centrifuged off and washed with total of 30 l water. The yield is 4.1 kg (93.2% of the theoretical yield), with a melting point of 126° C.-128° C. The bulk density of the material, after is was pulverized in a mortar, was about 360 g/l.
Name
3-cyano-2-morpholino-5-(pyrid-4-yl)-pyridine hydrochloride monohydrate
Quantity
5.3 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.Cl.[C:3]([C:5]1[C:6]([N:17]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)=[N:7][CH:8]=[C:9]([C:11]2[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=2)[CH:10]=1)#[N:4].C>O>[C:3]([C:5]1[C:6]([N:17]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)=[N:7][CH:8]=[C:9]([C:11]2[CH:12]=[CH:13][N:14]=[CH:15][CH:16]=2)[CH:10]=1)#[N:4] |f:0.1.2|

Inputs

Step One
Name
3-cyano-2-morpholino-5-(pyrid-4-yl)-pyridine hydrochloride monohydrate
Quantity
5.3 kg
Type
reactant
Smiles
O.Cl.C(#N)C=1C(=NC=C(C1)C1=CC=NC=C1)N1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
40 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
filtered off with suction after 15 minutes
Duration
15 min
WASH
Type
WASH
Details
washed with water
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate is cooled to 30° C
STIRRING
Type
STIRRING
Details
While stirring
CUSTOM
Type
CUSTOM
Details
to run in over a period of one hour at this temperature until pH 8-9
Duration
1 h
WASH
Type
WASH
Details
washed with total of 30 l water
CUSTOM
Type
CUSTOM
Details
The yield is 4.1 kg (93.2% of the theoretical yield), with a melting point of 126° C.-128° C

Outcomes

Product
Name
Type
Smiles
C(#N)C=1C(=NC=C(C1)C1=CC=NC=C1)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.